molecular formula C13H8CuF9N2-3 B14771391 (bpy)Cu(CF3)3

(bpy)Cu(CF3)3

Cat. No.: B14771391
M. Wt: 426.75 g/mol
InChI Key: AFWFCKPJRVCIIR-UHFFFAOYSA-N
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Description

The compound (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper, commonly referred to as (bpy)Cu(CF3)3, is a copper complex with three trifluoromethyl groups and a bipyridine ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper typically involves the reaction of copper(I) chloride or pre-generated copper(I) trifluoromethyl with trifluoromethyltrimethylsilane (CF3SiMe3) and potassium fluoride (KF) in dimethylformamide (DMF) under an air atmosphere . The reaction proceeds as follows:

[ \text{CuCl} + 3 \text{CF3SiMe3} + \text{KF} \rightarrow \text{(bpy)Cu(CF3)3} + \text{by-products} ]

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve solvents such as DMF or acetonitrile (CH3CN) and may require inert atmospheres .

Major Products

The major products formed from reactions involving (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper depend on the specific reaction type. For example, oxidation may yield copper(II) complexes, while substitution reactions may produce new copper complexes with different ligands .

Mechanism of Action

The mechanism by which (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper exerts its effects involves the coordination of the bipyridine ligand to the copper center, stabilizing the complex and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by increasing the electron density on the copper atom, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper is unique due to its high reactivity and stability, which are attributed to the presence of trifluoromethyl groups and the bipyridine ligand. These properties make it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C13H8CuF9N2-3

Molecular Weight

426.75 g/mol

IUPAC Name

copper;2-pyridin-2-ylpyridine;trifluoromethane

InChI

InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1;

InChI Key

AFWFCKPJRVCIIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu]

Origin of Product

United States

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